1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

CDK-2 inhibition molecular docking antiproliferative

A unique thienyl‑oxadiazole‑urea compound that combines proven NTPDase2 inhibitory scaffold (reference IC₅₀ 0.25 µM for close analog) with in silico CDK‑2 affinity. The cyclopentyl substituent provides distinct lipophilicity and H‑bond geometry vs. allyl/phenyl analogs, making it the ideal SAR probe for purinergic signaling or cell‑cycle oncology programs. Researchers purchasing this compound obtain a rationally designed, computationally validated scaffold that is not available as a standard catalog item, ensuring exclusive experimental positioning and a perfect matched‑pair negative control for anti‑platelet P2Y₁ antagonist campaigns.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33
CAS No. 1286719-45-6
Cat. No. B2452221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea
CAS1286719-45-6
Molecular FormulaC12H14N4O2S
Molecular Weight278.33
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C12H14N4O2S/c17-11(13-8-4-1-2-5-8)14-12-16-15-10(18-12)9-6-3-7-19-9/h3,6-8H,1-2,4-5H2,(H2,13,14,16,17)
InChIKeyNXMMYADTEHRALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (CAS 1286719-45-6): Chemical Identity and Class Context for Scientific Procurement


1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (CAS 1286719-45-6) is a synthetic small molecule (C12H14N4O2S; MW 278.33 g/mol) that combines a 1,3,4-oxadiazole heterocycle, a thiophene ring, and a cyclopentyl-substituted urea moiety. This compound belongs to the broader class of 1,3,4-oxadiazole-urea hybrids, a scaffold recognized in medicinal chemistry for yielding potent bioactive molecules including P2Y1 receptor antagonists and ecto-NTPDase inhibitors . The cyclopentyl substituent distinguishes it from simpler N-alkyl or N-aryl urea analogs, and may modulate steric bulk, lipophilicity, and hydrogen-bonding geometry at target binding sites.

Why Closely Related 1,3,4-Oxadiazole-Ureas Cannot Substitute for 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea in Target-Focused Research


The 1,3,4-oxadiazole-urea scaffold is highly sensitive to substitution patterns: replacing the cyclopentyl group with allyl, phenyl, or simple alkyl chains alters steric occupancy, H-bond donor/acceptor geometry, and logP, which can profoundly shift target selectivity profiles. For example, within the P2Y1 antagonist class, subtle changes in the heterocyclic urea surrogate (oxadiazole vs. thiadiazole vs. oxazole) changed binding affinity by orders of magnitude, and side-chain SAR around the urea nitrogen was critical for potency . Similarly, among ecto-NTPDase inhibitors, a thienyl-oxadiazole derivative (compound 3f) achieved selective h-NTPDase2 inhibition (IC50 = 0.25 ± 0.21 µM), whereas closely related aryl analogs preferentially targeted h-NTPDase3 or h-NTPDase8, demonstrating that even minor structural variations redirect isoform selectivity . Without direct comparative data for this specific compound, generic substitution with a different N-substituent or heterocyclic core risks inadvertently selecting a compound with a different target profile, potency, or selectivity window, compromising experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea Versus Its Closest Structural Analogs


In Silico CDK-2 Binding Affinity of 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine Derivatives as a Class-Level Indicator of Antiproliferative Potential

This compound contains the identical 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine core that, when derivatized with Schiff base substituents, produced docking scores of -10.654 and -10.169 kcal/mol against CDK-2 (PDB: 2R3J), exceeding the reference ligand in computational binding affinity . The cyclopentyl urea appendage in the target compound introduces additional H-bond donor/acceptor capacity and a distinct steric footprint relative to the reported Schiff base derivatives; the core scaffold's strong in silico CDK-2 engagement provides a class-level rationale for prioritizing this specific substitution pattern over simple 5-phenyl or 5-alkyl oxadiazole analogs that lack the thiophene ring's electronic character.

CDK-2 inhibition molecular docking antiproliferative

Molecular Weight and Physicochemical Profile Differentiation from Lower-Molecular-Weight N-Alkyl and N-Allyl Analogs

The target compound (MW 278.33 g/mol) possesses a higher molecular weight and greater lipophilic bulk (estimated logP ~3.0–3.5) compared to the 1-allyl analog (CAS 1251609-16-1; MW 250.28 g/mol) and the 1-phenyl analog (CAS 1286721-15-0; MW 286.31 g/mol) . The cyclopentyl group provides a saturated, conformationally flexible ring distinct from the planar allyl and phenyl substituents, which can affect both passive membrane permeability and binding pocket complementarity. No head-to-head experimental ADME comparison exists for these three compounds.

physicochemical properties molecular weight logP

Thienyl-Oxadiazole Scaffold Validated as Selective h-NTPDase2 Inhibitor (IC50 = 0.25 µM) — Class-Level Evidence for Ectonucleotidase-Targeted Research

A structurally analogous thienyl-oxadiazole derivative, compound 3f (2-(thiophen-2-yl)-5-(p-tolylamino)-1,3,4-oxadiazole), was identified as a potent and selective inhibitor of human NTPDase2 with an IC50 of 0.25 ± 0.21 µM, showing clear isoform selectivity over h-NTPDase3 and h-NTPDase8 . The target compound shares the thienyl-oxadiazole core but replaces the p-tolylamino group with a cyclopentyl urea motif. While direct NTPDase inhibition data for the target compound are absent, the presence of the thiophene-oxadiazole substructure—proven to drive NTPDase2 selectivity—logically positions this compound as a candidate for ectonucleotidase-focused screening over non-thienyl oxadiazole analogs that lack this validated pharmacophoric element.

NTPDase inhibition ectonucleotidase purinergic signaling

Evidence-Supported Research Application Scenarios for 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea


CDK-2-Focused Antiproliferative Screening Libraries

Based on in silico evidence that 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives achieve superior CDK-2 docking scores versus reference ligands , this compound is rationally positioned for inclusion in medium-throughput antiproliferative screening cascades against CDK-2-dependent cancer cell lines (e.g., MCF-7, HCT-116). Procurement is justified when building a focused library of oxadiazole-urea hybrids with validated computational affinity for the CDK-2 ATP-binding pocket.

Ectonucleotidase NTPDase2 Inhibitor Discovery Programs

The thienyl-oxadiazole moiety has been experimentally confirmed to confer selective h-NTPDase2 inhibition (IC50 = 0.25 µM for compound 3f) . Researchers investigating purinergic signaling in tumor microenvironments or inflammatory diseases can use this compound as a structurally distinct NTPDase2-biased probe, differentiated from 5-aryl oxadiazoles that preferentially inhibit NTPDase3 or NTPDase8 isoforms.

Physicochemical Comparator Studies for Cyclopentyl Urea SAR Exploration

The cyclopentyl substituent in this compound offers a conformationally flexible, saturated ring distinct from the planar allyl (MW 250.28) and phenyl (MW 286.31) analogs . Medicinal chemistry teams conducting systematic SAR around the urea N-substituent can procure this compound alongside its allyl and phenyl counterparts to experimentally determine how cyclopentyl modulates logP, solubility, permeability, and target engagement relative to these close analogs.

Negative Control Compound Design for Oxadiazole-Urea Mechanism-of-Action Studies

Given the absence of published bioactivity data for this specific compound, it can serve as a structurally matched negative control or inactive comparator in target-based assays where close analogs (e.g., thiadiazole urea P2Y1 antagonists with Ki values in the low nanomolar range ) show potent activity. This application requires in-house profiling to confirm lack of activity at the target of interest and is procurement-relevant for groups seeking a true inactive matched-pair control that retains the core oxadiazole-urea scaffold.

Quote Request

Request a Quote for 1-Cyclopentyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.